6-Fluoro-3-iodo-1-methyl-1H-indazole

Descripción general

Descripción

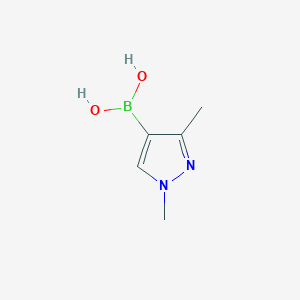

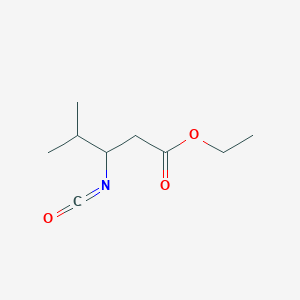

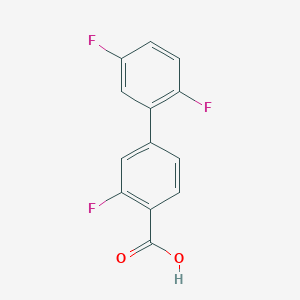

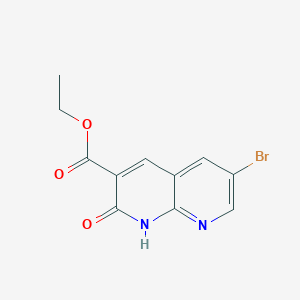

6-Fluoro-3-iodo-1-methyl-1H-indazole is a compound with the molecular formula C8H6FIN2 . It is used as an intermediate in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-iodo-1-methyl-1H-indazole is represented by the InChI code1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 . Chemical Reactions Analysis

The specific chemical reactions involving 6-Fluoro-3-iodo-1-methyl-1H-indazole are not detailed in the available resources .Physical And Chemical Properties Analysis

6-Fluoro-3-iodo-1-methyl-1H-indazole is a solid at room temperature. It should be stored at 2-8°C in a dark place under an inert atmosphere . .Aplicaciones Científicas De Investigación

Synthesis of Indazole Derivatives

Indazole derivatives, including 6-Fluoro-3-iodo-1-methyl-1H-indazole, are synthesized through various routes explored in scientific research. These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis via consecutive formation of C–N and N–N bonds .

Anticancer Activity

Indazole derivatives have been investigated for their anticancer activity. For instance, studies have shown that certain 1H-indazole-3-amine derivatives exhibit antitumor activity against various cancer cell lines such as A549 (lung cancer), K562 (leukemia), PC3 (prostate cancer), and Hep-G2 (liver cancer) when subjected to proliferation assays .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been applied in producing HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV by preventing the virus from maturing into its infectious form .

Serotonin Receptor Antagonists

Indazole-based compounds also serve as serotonin receptor antagonists. These antagonists can be used to treat various neurological and psychiatric conditions by modulating serotonin levels in the brain .

Aldose Reductase Inhibitors

Another application of indazole compounds is their use as aldose reductase inhibitors. These inhibitors play a role in managing complications related to diabetes by preventing the accumulation of sorbitol .

Acetylcholinesterase Inhibitors

Indazoles are also known to act as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease by enhancing cholinergic function in the brain .

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have been known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Indazole derivatives have been known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in the signaling pathways of cells, particularly in the immune response .

Result of Action

Indazole derivatives have been known to exhibit medicinal properties such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

It’s worth noting that the compound is typically stored at 2-8°c, suggesting that temperature could potentially influence its stability .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

6-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRRUHBRZWKTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-iodo-1-methyl-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B1393626.png)

![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)